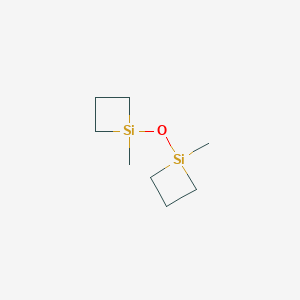
N,N'-(Cyclohexane-1,3-diyl)diethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted at the 1 and 3 positions with ethanimidic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid typically involves the reaction of cyclohexane-1,3-diamine with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the intermediate and to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanimidic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the cyclohexane ring.
Reduction: Amine derivatives.
Substitution: Substituted ethanimidic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-diamine: A precursor in the synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid.
Cyclohexane-1,3-dione: Shares the cyclohexane ring structure but differs in functional groups.
Eigenschaften
CAS-Nummer |
32189-21-2 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-[(1S,3S)-3-acetamidocyclohexyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m0/s1 |
InChI-Schlüssel |
SIJKWVBXFDJWOY-UWVGGRQHSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1CCCC(C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
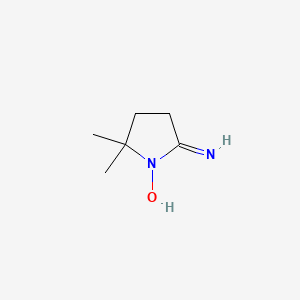
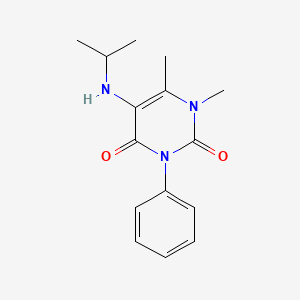
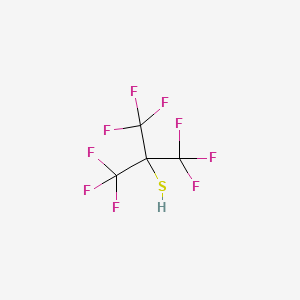
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
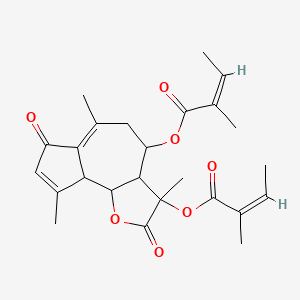
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
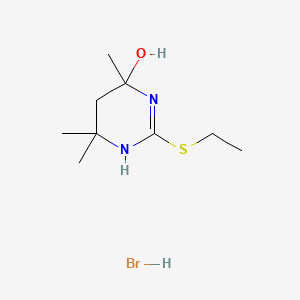
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)

